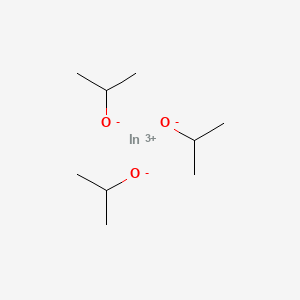
alpha,beta-Naphthoic acid anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha, beta-Naphthoic acid anhydride, also known as naphthalene-1,4,5,8-tetracarboxylic dianhydride, is a chemical compound with the molecular formula C22H14O3 and a molecular weight of 326.3 g/mol. This compound is part of the polynuclear aromatic compounds family, which includes naphthalene, anthracene, and phenanthrene .
Preparation Methods
Alpha, beta-Naphthoic acid anhydride can be synthesized through several methods. One common synthetic route involves the acylation of naphthalene with succinic anhydride, which gives a mixture of alpha and beta isomers due to the high reactivity of naphthalene . Another method involves the hydroxylation of naphthalene using an organotransition metal complex and hydrogen peroxide as the oxidant . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Alpha, beta-Naphthoic acid anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to primary alcohols using reagents like lithium aluminum hydride.
Substitution: The compound reacts with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides
Common reagents and conditions used in these reactions include water, alcohols, amines, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include carboxylic acids, esters, and amides .
Scientific Research Applications
Alpha, beta-Naphthoic acid anhydride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential use in drug development.
Industry: The compound is used in the production of dyes, resins, and other industrial materials
Mechanism of Action
The mechanism of action of alpha, beta-Naphthoic acid anhydride involves nucleophilic acyl substitution reactions. The compound is highly reactive to nucleophilic attack, leading to the formation of various products depending on the nucleophile involved. For example, when reacting with amines, it forms amides through nucleophilic acyl substitution . The molecular targets and pathways involved in these reactions are primarily the carbonyl groups of the anhydride, which are activated by the electron-withdrawing effects of the adjacent oxygen atoms .
Comparison with Similar Compounds
Alpha, beta-Naphthoic acid anhydride can be compared with other similar compounds such as acetic anhydride and benzoic anhydride. While all these compounds undergo similar nucleophilic acyl substitution reactions, alpha, beta-Naphthoic acid anhydride is unique due to its polynuclear aromatic structure, which imparts different reactivity and stability characteristics . Other similar compounds include naphthalene derivatives like alpha and beta naphthol, which are also used in various industrial and research applications .
Properties
IUPAC Name |
naphthalene-1-carbonyl naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O3/c23-21(18-13-12-15-6-1-2-8-17(15)14-18)25-22(24)20-11-5-9-16-7-3-4-10-19(16)20/h1-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNKHAKNGRMWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)OC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole](/img/structure/B6328392.png)









![2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6328460.png)
